molecular formula C19H20ClFN2O3S B7562508 5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No. B7562508
M. Wt: 410.9 g/mol
InChI Key: PLPLZQKEOJUCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide involves its inhibition of specific enzymes and proteins. It has been shown to inhibit carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it has been shown to inhibit metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are varied and depend on the specific enzymes and proteins that it inhibits. It has been shown to have anti-inflammatory and anti-tumor effects, as well as effects on bone resorption and angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and study of specific pathways and processes. However, one limitation is that it may not be effective in all types of cells or organisms, and its effects may be dependent on specific conditions and concentrations.

Future Directions

There are several potential future directions for research on 5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other drugs or therapies. Additionally, further studies on its effects on specific enzymes and proteins could lead to the development of new treatments for various diseases and conditions. Finally, research on its potential side effects and toxicity could help to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of 5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide involves the reaction of 5-chloro-2-fluorobenzoic acid with 4-(3-methylpiperidin-1-yl)benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to give the final product.

Scientific Research Applications

5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been widely used in scientific research for its potential applications in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and metalloproteinases. Additionally, it has been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-13-3-2-10-23(12-13)27(25,26)16-7-5-15(6-8-16)22-19(24)17-11-14(20)4-9-18(17)21/h4-9,11,13H,2-3,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPLZQKEOJUCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.